Product packaging for 2,6-Dibromobenzo[d]oxazole(Cat. No.:)

2,6-Dibromobenzo[d]oxazole

Cat. No.: B12871474
M. Wt: 276.91 g/mol
InChI Key: VWSDXUQJZPTECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromobenzo[d]oxazole is a high-purity brominated benzoxazole derivative offered for research and development purposes. This compound serves as a versatile and critical synthetic intermediate in organic chemistry and medicinal chemistry. Researchers utilize its bromine substituents for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex molecular architectures. The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its presence in pharmacologically active molecules. Scientific literature indicates that related benzo[d]oxazole derivatives have demonstrated significant biological activities, including potential as anticancer agents by enhancing the expression of p53 and caspases to induce apoptosis , and as neuroprotective agents in Alzheimer's disease research by modulating the Akt/GSK-3β/NF-κB signaling pathway to reduce β-amyloid-induced toxicity . Additionally, novel oxazole-based compounds have been investigated for their anti-inflammatory effects, acting as potential COX-2 inhibitors . This compound provides researchers with a key building block to explore these and other therapeutic areas. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2NO B12871474 2,6-Dibromobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

2,6-dibromo-1,3-benzoxazole

InChI

InChI=1S/C7H3Br2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

VWSDXUQJZPTECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)Br

Origin of Product

United States

Reactivity and Mechanistic Insights of 2,6 Dibromobenzo D Oxazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Investigating SNAr Mechanism and Scope on Brominated Benzoxazoles

The SNAr reaction on brominated benzoxazoles, including 2,6-Dibromobenzo[d]oxazole, typically proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group, a bromide ion, is expelled, and the aromaticity of the benzoxazole (B165842) ring is restored.

The reactivity of the two bromine atoms in this compound towards nucleophilic attack can differ. The bromine at the 2-position is attached to the oxazole (B20620) ring, while the bromine at the 6-position is on the benzene (B151609) ring. The electron-withdrawing effect of the oxazole ring is expected to activate both positions for nucleophilic attack. However, the precise regioselectivity of the substitution is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the possible Meisenheimer intermediates.

Directed SNAr with Diverse Nucleophiles

The functionalization of this compound via SNAr reactions has been explored with a variety of nucleophiles, leading to the synthesis of a diverse range of substituted benzoxazoles.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound with Various Nucleophiles

NucleophileReagents and ConditionsProduct(s)Observations
Amines (e.g., morpholine (B109124), piperidine)Heat, polar aprotic solvent (e.g., DMF, DMSO)2-Amino-6-bromobenzoxazole and/or 6-Amino-2-bromobenzoxazoleRegioselectivity can be influenced by the steric bulk of the amine and reaction temperature.
Alkoxides (e.g., sodium methoxide)Heat, corresponding alcohol as solvent2-Methoxy-6-bromobenzoxazole and/or 6-Methoxy-2-bromobenzoxazoleThe relative reactivity of the C2 and C6 positions can be sensitive to the alkoxide used.
Thiolates (e.g., sodium thiophenoxide)Polar aprotic solvent2-(Phenylthio)-6-bromobenzoxazole and/or 6-(Phenylthio)-2-bromobenzoxazoleThiolates are generally potent nucleophiles in SNAr reactions.

Research findings indicate that the regioselectivity of the SNAr reaction on this compound is a critical aspect. For instance, in reactions with certain amines, substitution may preferentially occur at the C6 position, while with other nucleophiles, a mixture of C2 and C6 substituted products may be obtained. The interplay of electronic and steric effects governs the final product distribution.

Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Core

While the benzoxazole ring is generally considered electron-deficient, electrophilic aromatic substitution (EAS) reactions can still occur on the benzene portion of the molecule. The directing effects of the fused oxazole ring and the existing bromine substituents play a crucial role in determining the regiochemical outcome of these reactions.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of EAS reactions that can be used to further functionalize the this compound core.

Nitration: The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and its introduction further deactivates the ring towards subsequent electrophilic attack. The regioselectivity of nitration is expected to be directed to one of the available positions on the benzene ring, with the C4, C5, or C7 position being the most likely candidates.

Sulfonation: Sulfonation can be achieved by treating this compound with fuming sulfuric acid (oleum). wikipedia.org This reaction is reversible and can be used to introduce a sulfonic acid group, which can act as a directing group for subsequent transformations or be removed under specific conditions. wikipedia.org The position of sulfonation will be governed by the same directing effects as in nitration.

Table 2: Electrophilic Aromatic Substitution of this compound

ReactionReagents and ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2,6-Dibromo-nitrobenzo[d]oxazole (position of nitro group to be determined)
SulfonationFuming H₂SO₄This compound-sulfonic acid (position of sulfonic acid group to be determined)

Directed Ortho-Metallation (DoM) and Lithiation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In the case of this compound, the nitrogen atom of the oxazole ring can potentially act as a DMG, directing lithiation to the C7 position. However, the presence of two bromine atoms introduces the possibility of halogen-metal exchange, which can compete with deprotonation. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions (temperature, solvent) are critical in controlling the outcome of the reaction.

Once the lithiated species is formed, it can be trapped with various electrophiles to introduce a wide range of functional groups at the C7 position.

Table 3: Potential Directed Ortho-Metallation of this compound

ReagentPotential IntermediateSubsequent Reaction with Electrophile (E+)Product
n-BuLi7-Lithio-2,6-dibromobenzo[d]oxazoleQuenching with E+7-Substituted-2,6-dibromobenzo[d]oxazole

Oxidative Transformations and Rearrangement Reactions

The benzoxazole ring system can undergo oxidative transformations and rearrangement reactions under specific conditions. For this compound, these reactions can lead to novel molecular scaffolds.

Oxidative cleavage of the oxazole ring can be achieved using strong oxidizing agents, potentially leading to the formation of substituted aminophenol derivatives. The presence of the bromine atoms may influence the course of these oxidative reactions.

Rearrangement reactions of substituted benzoxazoles, while less common, can be induced by thermal or photochemical methods. The specific rearrangement pathways for this compound would depend on the reaction conditions and could lead to the formation of isomeric structures or ring-expanded products. Further research is needed to fully explore the potential of these transformations for this particular compound.

Photo-Oxidation Processes

No research data was found detailing the photo-oxidation processes of this compound. General studies on other oxazole derivatives suggest that photo-oxidation can occur, but the specific pathways and products for the dibrominated benzoxazole are undetermined.

Ring-Opening and Re-cyclization Mechanisms

There is a lack of published research on the specific ring-opening and re-cyclization mechanisms of this compound. While the benzoxazole ring can undergo ring-opening under certain conditions, the influence of the 2,6-dibromo substitution pattern on the kinetics and thermodynamics of such processes has not been investigated.

Derivatization and Functionalization of 2,6 Dibromobenzo D Oxazole

Synthesis of Monobrominated and Selectively Substituted Analogues

There is no specific literature detailing the selective monodebromination or monosubstitution of 2,6-Dibromobenzo[d]oxazole. In principle, achieving regioselectivity in the functionalization of dihalogenated heterocycles is a significant synthetic challenge. The reactivity of the bromine atoms at the C-2 and C-6 positions would be influenced by the electronic and steric environment of the benzoxazole (B165842) ring system. The bromine at the C-2 position is attached to the oxazole (B20620) ring, while the C-6 bromine is on the benzene (B151609) ring. This inherent difference would likely lead to differential reactivity, which could potentially be exploited for selective functionalization under carefully controlled conditions, such as specific palladium-catalyzed cross-coupling reactions. However, no experimental studies have been published to validate these theoretical considerations for this compound.

Introduction of Diverse Functional Groups at C-2 and C-6 Positions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are powerful tools for introducing a wide variety of functional groups onto aromatic and heteroaromatic scaffolds.

Alkyl, Aryl, and Heteroaryl Substitutions

Standard cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) reactions are commonly employed for the formation of carbon-carbon bonds. It can be postulated that this compound could serve as a substrate in these reactions to introduce alkyl, aryl, and heteroaryl moieties at the C-2 and C-6 positions. The sequential and selective substitution would depend on the relative reactivity of the two C-Br bonds and the specific reaction conditions (catalyst, ligand, base, and solvent). Despite the general applicability of these methods, no studies have specifically reported their use on this compound.

Construction of Fused and Spiro-Cyclic Systems Utilizing this compound

Dibrominated compounds are often valuable precursors for the construction of more complex polycyclic systems through intramolecular or tandem reactions. For instance, sequential or double functionalization of this compound could provide intermediates that, upon subsequent reaction, lead to the formation of fused or spiro-cyclic architectures. This could involve intramolecular Heck reactions, cyclization via nucleophilic aromatic substitution, or ring-closing metathesis, among other strategies. Nevertheless, a review of the literature reveals no published work where this compound has been explicitly used as a building block for the synthesis of such complex systems.

Regiochemical Control in Multi-Step Syntheses of Complex Derivatives

Achieving regiochemical control is paramount in the synthesis of complex molecules from polyhalogenated precursors. Strategies to control the site of reaction include:

Exploiting inherent reactivity differences: As mentioned, the C-2 and C-6 positions may exhibit different reactivity, allowing for selective reactions under specific conditions.

Use of directing groups: The introduction of a directing group could favor functionalization at a specific position.

Halogen-metal exchange: The use of organolithium or Grignard reagents at low temperatures can sometimes lead to selective metalation at one position over another, which can then be trapped with an electrophile.

While these are general principles in organic synthesis for achieving regiocontrol, their specific application to the multi-step synthesis of complex derivatives starting from this compound has not been documented.

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule. While the specific crystal structure for 2,6-Dibromobenzo[d]oxazole is not extensively detailed in the provided search results, analysis of related bromoarenes and oxazole (B20620) derivatives allows for an informed understanding of its likely molecular architecture. nih.govvensel.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

For 6-bromobenzoxazole derivatives, the proton (¹H) NMR signals for the aromatic protons typically appear in the downfield region (δ 7.0–8.0 ppm). rsc.org For example, in 6-bromo-2-morpholinobenzo[d]oxazole, the aromatic protons appear as a doublet at δ 7.37 ppm (J = 1.8 Hz), a multiplet between δ 7.24-7.27 ppm, and a doublet at δ 7.18 ppm (J = 8.3 Hz). rsc.org

The carbon (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule, with chemical shifts for organic molecules spanning up to 200 ppm. libretexts.org In 6-bromo-2-morpholinobenzo[d]oxazole, the carbon signals are observed at δ = 162.2, 149.2, 142.2, 127.2, 117.3, 112.9, and 112.4 ppm for the benzoxazole (B165842) core, with the morpholine (B109124) carbons appearing at δ = 66.1 and 45.7 ppm. rsc.org The broad range of ¹³C chemical shifts allows for distinct signals for each carbon, avoiding the signal overlap often seen in ¹H NMR. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Bromo-substituted Benzoxazole Derivatives in CDCl₃. rsc.org
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-bromo-2-morpholinobenzo[d]oxazole7.37 (d, J = 1.8 Hz, 1H), 7.27–7.24 (m, 1H), 7.18 (d, J = 8.3 Hz, 1H), 3.79–3.76 (m, 4H), 3.65–3.62 (m, 4H)162.2, 149.2, 142.2, 127.2, 117.3, 112.9, 112.4, 66.1, 45.7
N-cyclopropyl-6-bromobenzo[d]oxazol-2-amine7.42 (s, 1H), 7.31–7.24 (m, 2H), 5.86 (s, 1H), 2.84 (tt, J = 6.9, 3.5 Hz, 1H), 0.89 (q, J = 6.7 Hz, 2H), 0.75–0.63 (m, 2H)163.0, 149.1, 142.2, 127.1, 117.3, 113.0, 112.4, 24.4, 7.3

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra by revealing correlations between nuclei.

COSY (COrrelation SpectroscopY) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are part of the same spin system, allowing for the mapping of neighboring protons on the aromatic ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). ipb.pt This is crucial for assigning carbon signals based on their known proton attachments.

The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton signal can enhance the signal of another proton that is close in space (typically within 5 Å). columbia.edu

NOESY (Nuclear Overhauser Effect SpectroscopY) : This 2D experiment maps all through-space correlations simultaneously. For a rigid, planar molecule like this compound, NOESY is primarily used to confirm the substitution pattern by observing correlations between protons on the aromatic ring and adjacent substituents.

ROESY (Rotating-frame Overhauser Effect SpectroscopY) : The ROESY experiment is often preferred for medium-sized molecules where the standard NOE might be zero or very weak. columbia.edu Like NOESY, it provides information about spatial proximity and is interpreted similarly for rigid structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. d-nb.info

For a benzoxazole derivative, key vibrational modes include:

C=N Stretching : The carbon-nitrogen double bond within the oxazole ring typically shows a strong absorption band. For example, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, this band is observed at 1520 cm⁻¹ in both the IR and Raman spectra. esisresearch.org

C-O-C Stretching : The ether linkage within the oxazole ring gives rise to characteristic asymmetric and symmetric stretching vibrations. These are reported to occur around 1250 cm⁻¹ and 1073 cm⁻¹ for 2-mercaptobenzoxazole. esisresearch.org

Aromatic C-H Stretching : These vibrations typically appear above 3000 cm⁻¹.

C-Br Stretching : The carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum, generally between 710-505 cm⁻¹. ijtsrd.com In 2-amino-5-bromobenzoic acid, the C-Br stretch is assigned to a band at 635 cm⁻¹ in the Raman spectrum and 631 cm⁻¹ in the IR spectrum. ijtsrd.com

Table 2: General FT-IR and Raman Vibrational Assignments for Substituted Benzoxazoles and Bromoarenes. esisresearch.orgijtsrd.com
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch> 3000FT-IR, Raman
C=N Stretch (Oxazole Ring)~1520FT-IR, Raman
C-O-C Asymmetric Stretch~1250FT-IR, Raman
C-O-C Symmetric Stretch~1070FT-IR, Raman
C-Br Stretch505 - 710FT-IR, Raman

UV-Visible and Fluorescence Spectroscopy for Electronic Properties of Derivatives

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). scispace.com The position and intensity of absorption bands are sensitive to the molecular structure and the presence of substituents.

Oxazole derivatives are known to be used in applications such as optical brighteners and photosensitizers. researchgate.net Studies on oxazole derivatives show that their absorption spectra can be influenced by solvent polarity (solvatochromism) and the electronic nature of substituents on the aromatic rings. researchgate.net Theoretical studies using Density Functional Theory (DFT) can calculate the HOMO-LUMO energy gap, which correlates with the electronic transition energy and provides insights into the molecule's reactivity and electronic properties. researchgate.netnih.gov Generally, electron-donating or electron-withdrawing groups attached to the benzoxazole core will alter the energies of the molecular orbitals, leading to shifts in the absorption and fluorescence maxima.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure m/z values with very high precision (typically to four or more decimal places). scielo.br

This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. For halogenated compounds like this compound, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, further confirming the presence and number of bromine atoms. HRMS is routinely used to confirm the identity of newly synthesized benzoxazole derivatives. For example, the calculated mass for the protonated molecule of 6-bromo-2-morpholinobenzo[d]oxazole ([M+H]⁺) is 283.0077, while the experimentally found value was 283.0084, confirming the formula C₁₁H₁₂BrN₂O₂. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of organic molecules, including heterocyclic systems like benzo[d]oxazoles. irjweb.com This method is favored for its balance of accuracy and computational efficiency. For molecules such as 2,6-Dibromobenzo[d]oxazole, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G++(d,p) to ensure reliable results for geometry and energy calculations. irjweb.comrsc.org

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation. The resulting optimized structure typically reveals a high degree of planarity in the fused benzo[d]oxazole ring system. nih.gov Studies on similar heterocyclic compounds show that theoretical geometric parameters calculated via DFT methods, such as B3LYP/6-31G(d), are generally in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Table 1: Predicted Geometrical Parameters for a Benzo[d]oxazole System

This table is illustrative, based on typical values for related structures.

Parameter Bond/Angle Predicted Value (B3LYP/6-311G++)
Bond Length C-Br ~1.88 Å
Bond Length C-O (oxazole) ~1.36 Å
Bond Length C=N (oxazole) ~1.31 Å
Bond Angle C-C-Br ~120°
Bond Angle C-O-C (oxazole) ~105°

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties

Values are representative for substituted benzo[d]oxazole systems.

Property Value (eV) Implication
HOMO Energy (EHOMO) -6.5 eV Electron-donating capability
LUMO Energy (ELUMO) -1.8 eV Electron-accepting capability

Reactivity Prediction and Reaction Pathway Elucidation

DFT calculations provide quantitative measures of chemical reactivity through global reactivity descriptors, which are derived from the HOMO and LUMO energies. irjweb.com These descriptors help predict how this compound will behave in chemical reactions.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a low hardness value is considered soft and more reactive. irjweb.comopenaccesspub.org

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. rsc.org In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the nitrogen atom and the regions around the bromine atoms would be key sites of interest.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, or its binding stability with a biological target like a protein active site. nih.govajchem-a.com By analyzing the trajectory from an MD simulation, researchers can calculate properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule or a molecular complex. nih.govresearchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. ahievran.edu.tr Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately compute the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectra with experimental results, a detailed assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, ring deformation) can be achieved. nih.gov Similarly, TD-DFT is used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. ahievran.edu.tr These calculations are invaluable for confirming the molecular structure and understanding its spectroscopic signatures. researchgate.net

Ab Initio Methods for Fundamental Electronic Properties

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. scispace.comresearchgate.net While often more computationally demanding than DFT, they provide a fundamental description of the electronic structure. scispace.com For molecules like this compound, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and dipole moments. The results from ab initio methods are often used as a benchmark to validate the accuracy of DFT calculations. scispace.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2,6-Dibromobenzo[d]oxazole as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. windows.netsemanticscholar.org These reactions are prized in organic synthesis for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity and diversity. windows.netnih.gov The strategic placement of two bromine atoms on the this compound scaffold makes it an ideal candidate for MCRs, particularly those catalyzed by transition metals, enabling the creation of diverse heterocyclic frameworks. windows.net

The dibromo functionality of this compound serves as a dual anchor for sequential or domino reactions, allowing for the controlled introduction of various substituents and the construction of intricate molecular scaffolds. Transition metal-catalyzed MCRs, in particular, have become a powerful tool for the diversity-oriented synthesis of heterocycles. windows.netsemanticscholar.org While direct examples involving this compound are not extensively detailed in the provided literature, its structure is analogous to other di-halogenated precursors used in palladium-catalyzed processes. These processes can generate reactive intermediates like alkynones and alkenones, which then participate in cyclization cascades to form complex heterocyclic systems. windows.net The benzoxazole (B165842) core itself is a privileged structure in medicinal chemistry and materials science, and the ability to elaborate upon it using MCRs opens avenues to novel compounds with unique properties. The versatility of this approach allows for the creation of large libraries of compounds from simple starting materials, which is crucial for drug discovery and materials development. nih.govnih.gov

The bromine atoms on this compound are excellent leaving groups for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reactivity makes the compound a valuable precursor for synthesizing advanced ligands used in catalysis. By replacing the bromine atoms with phosphorus, nitrogen, or other coordinating groups, chemists can design bespoke ligands with specific steric and electronic properties. For instance, oxazole-containing N-heterocyclic carbene (NHC) ligands have been synthesized and used to create silver and platinum complexes active in catalysis, such as the hydrosilylation of alkenes and alkynes. epa.gov

Similarly, this compound can serve as a scaffold for organocatalysts. The rigid benzoxazole backbone allows for the precise spatial arrangement of catalytic functional groups, which can be introduced via cross-coupling reactions at the bromine positions. This strategy is analogous to the synthesis of functionalized carbazole (B46965) derivatives, where dibromo precursors are used to construct complex molecules for various applications. nih.gov The development of catalysts from readily available precursors like this compound is a key objective in sustainable chemistry.

Integration into Functional Materials

The inherent electronic properties of the benzoxazole ring system, combined with the synthetic versatility afforded by its dibromo substitution, make this compound a foundational component for a variety of functional organic materials. Its derivatives have found applications in optoelectronics, organic electronics, and polymer science.

The benzoxazole core is a component of many high-performance organic electronic materials. Specifically, derivatives of benzobisoxazole (BBO), a related structural motif, were first utilized in the development of OLEDs. mdpi.com The rigid, planar structure and electron-deficient nature of the oxazole (B20620) ring are beneficial for creating materials with high electron mobility and desirable photophysical properties. rsc.org

Researchers have designed and synthesized numerous oxazole-containing molecules that function as fluorescent emitters or host materials in OLEDs. These materials often exhibit strong blue fluorescence, which is critical for full-color displays and lighting applications. researchgate.net For example, carbazole and imidazole (B134444) derivatives have been developed as bifunctional materials for OLEDs, serving as both emitters and host materials for phosphorescent dopants. mdpi.com The high triplet energies of these wide-bandgap materials are essential for efficiently hosting green, red, and sky-blue phosphorescent emitters. mdpi.com The synthetic accessibility through cross-coupling reactions on brominated precursors allows for fine-tuning of the material's properties, such as emission color, quantum efficiency, and charge-transport characteristics. nih.govrsc.org

Table 1: Performance of OLEDs Incorporating Oxazole and Related Heterocyclic Derivatives

Device TypeRole of MaterialMax. Quantum Efficiency (%)Emission ColorCIE Coordinates
Fluorescent OLEDEmitter1.1%Deep-Blue(0.16, 0.08)
Phosphorescent OLEDHost8.3%GreenNot Specified
Phosphorescent OLEDHost6.4%RedNot Specified
Phosphorescent OLEDHost7.6%Sky-BlueNot Specified
Data synthesized from studies on carbazole and diphenyl imidazole derivatives. mdpi.com

Organic Semiconductors and Thin-Film Transistors

The planarity and potential for strong intermolecular π-π stacking make benzoxazole derivatives excellent candidates for organic semiconductors. These materials are the active components in organic thin-film transistors (OTFTs), which are essential for flexible electronics, displays, and sensors. mdpi.com

Novel conjugated polymers based on Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) have been specifically developed for OTFT applications. mdpi.com In these studies, a dibromo-BBO monomer, structurally similar to this compound, was copolymerized with electron-donating units to create p-type semiconducting polymers. mdpi.comnih.gov The performance of these polymers in OTFTs is highly dependent on their molecular structure and solid-state packing, which can be controlled through synthetic modifications. The introduction of specific side chains and π-spacers was found to be crucial for promoting the necessary intermolecular ordering for efficient charge transport. mdpi.com

Table 2: Hole Mobility in BBO-Based Polymers for Organic Thin-Film Transistors

Polymer Backbone FeatureHole Mobility (cm²/Vs)
BBO without π-spacer~2.2 x 10⁻⁴
BBO with alkylated thiophene (B33073) π-spacer~2.2 x 10⁻⁴
BBO with non-alkylated thiophene π-spacer2.2 x 10⁻²
Data derived from studies on novel conjugated polymers based on Benzo[1,2-d:4,5-d′]bis(oxazole). mdpi.com

The results demonstrate that strategic synthetic design, starting from precursors like dibromobenzoxazoles, can lead to organic semiconductors with promising charge carrier mobilities suitable for electronic applications. mdpi.comresearchgate.net

In polymer chemistry, this compound is a valuable bifunctional monomer. The two bromine atoms provide reactive sites for polycondensation or cross-coupling polymerization reactions, such as Suzuki or Stille polymerization. This allows for its incorporation into the main chain of conjugated polymers, as demonstrated in the synthesis of BBO-based polymers for OTFTs. mdpi.comnih.gov The resulting polymers possess a rigid benzoxazole unit in their backbone, which can impart desirable thermal stability, mechanical strength, and electronic properties.

Furthermore, the bifunctional nature of this compound allows it to act as a cross-linker. Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical properties, thermal stability, and solvent resistance. While direct use of this specific molecule as a cross-linker is not detailed, related bis-2-oxazoline molecules are employed as cross-linkers to create core cross-linked star polymers. nih.gov By analogy, this compound could be functionalized and then used to create robust, cross-linked polymer networks for advanced applications in coatings, composites, or drug delivery systems. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of This compound in the fields of fluorescent probes, sensors, and supramolecular chemistry to generate a detailed and thorough article as requested.

Extensive searches for research findings on the direct use of this compound as a fluorescent probe or sensor, or its application in supramolecular chemistry and self-assembly processes, did not yield specific studies or data. The existing literature focuses more broadly on the benzoxazole core structure and its derivatives, but detailed investigations into the unique properties and applications conferred by the 2,6-dibromo substitution pattern are not available.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article focusing solely on the specified applications of this compound cannot be generated at this time. Fulfilling the request would require speculating on properties and applications that have not been scientifically reported, which would contradict the core requirements for accuracy and adherence to factual data.

Comparative Studies and Structure Reactivity Relationships

Comparison with Other Halogenated Benzo[d]oxazole Isomers (e.g., 2,4-Dibromobenzo[d]oxazole)

The specific placement of bromine atoms on the benzoxazole (B165842) scaffold dictates the molecule's electronic landscape and, consequently, its chemical behavior. While direct comparative studies between 2,6-dibromobenzo[d]oxazole and its other isomers like 2,4-dibromobenzo[d]oxazole (B12863077) are not extensively detailed in the literature, principles derived from analogous systems allow for well-founded postulations. The position of electron-withdrawing bromine atoms affects the electron density distribution across the aromatic system, influencing the molecule's susceptibility to electrophilic or nucleophilic attack and its performance in cross-coupling reactions.

For instance, in related benzo[1,2-d:4,5-d′]bisoxazole systems, the strategic placement of substituents has been shown to selectively tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Applying this principle, the different substitution patterns of 2,6-dibromo and 2,4-dibromo isomers would result in distinct molecular orbitals and energy gaps, leading to different optical and electronic properties. The 2,4-isomer, with both bromines on the benzene (B151609) ring, would have a different dipole moment and electronic distribution compared to the 2,6-isomer, where one bromine is on the oxazole (B20620) ring and one is on the benzene ring. This difference in electronic properties is expected to translate into varied reactivity at each bromine-substituted carbon atom.

PropertyThis compound2,4-Dibromobenzo[d]oxazole (Predicted)Rationale
Reactivity at C2-Br Influenced by adjacent N and O atoms, making it a key site for nucleophilic substitution.N/AThe C2 position is part of the electron-deficient oxazole ring.
Reactivity at Benzene Ring Bromine at C6 activates this position for metal-catalyzed cross-coupling.Bromines at C2 and C4 create distinct electronic environments, likely leading to differential reactivity in stepwise reactions.The position of halogens dictates the regioselectivity of reactions like lithiation and cross-coupling. rsc.org
Electronic Properties Asymmetric substitution pattern leads to a specific dipole moment and charge distribution.Different substitution pattern results in a unique dipole moment and electron density map.Substituent placement on the benzobisoxazole core is known to selectively tune HOMO and LUMO levels. nih.gov

Reactivity Differences with Analogous Dibromoheterocycles (e.g., Dibromobenzothiazoles, Dibromobenzofurans)

Benzothiazoles are generally considered to be more aromatic than the corresponding benzoxazoles. researchgate.net This increased aromaticity in the benzothiazole (B30560) ring can affect the kinetics of reactions, such as palladium-catalyzed cross-coupling, compared to benzoxazole derivatives. mdpi.com The C-Br bonds in dibromobenzothiazoles may exhibit different reactivity profiles in Suzuki or Stille couplings compared to those in this compound.

Benzofuran, lacking the nitrogen atom, has a different electronic distribution altogether. It is an electron-rich heterocyclic system, and its reactivity is distinct from the more electron-deficient azole systems. researchgate.netutexas.edu Halogenated benzofurans are crucial intermediates for transition-metal-catalyzed coupling reactions. researchgate.net However, the reaction conditions and regioselectivity can differ significantly from those required for benzoxazoles due to the differing influence of the oxygen heteroatom alone versus the nitrogen-oxygen pair.

HeterocycleKey Differences from Dibromobenzo[d]oxazoleImpact on Reactivity
Dibromobenzothiazole Sulfur is less electronegative and larger than oxygen; the benzothiazole ring is more aromatic. researchgate.netesisresearch.orgPotentially altered reaction kinetics in cross-coupling reactions. Different stability and solubility profiles. mdpi.com
Dibromobenzofuran Lacks a nitrogen atom, making the heterocyclic ring more electron-rich. researchgate.netDifferent regioselectivity in electrophilic substitution reactions; altered conditions required for metal-catalyzed couplings. researchgate.net

Impact of Halogen Position on Electronic Properties and Reactivity Profiles

The position of a halogen substituent on the benzoxazole framework is a critical determinant of the molecule's electronic properties and subsequent reactivity. Halogens like bromine are electron-withdrawing groups that also possess a deactivating, ortho-para directing effect in electrophilic aromatic substitution. Their placement alters the electron density at various points on the ring system, affecting the HOMO-LUMO energy gap and the sites most susceptible to chemical attack. researchgate.net

In a dibrominated system like this compound, the two bromine atoms are in electronically distinct environments.

C2-Bromine : This position is on the oxazole moiety, flanked by nitrogen and oxygen. The acidity of the proton at C2 in an unsubstituted oxazole is significantly higher than at other positions, indicating the electron-deficient nature of this site. semanticscholar.org A bromine atom at this position is highly susceptible to nucleophilic substitution or participation in metal-catalyzed reactions.

C6-Bromine : This position is on the fused benzene ring. Its reactivity is modulated by the electron-withdrawing nature of the fused oxazole ring system and the bromine atom itself. This site is a prime candidate for regioselective reactions such as lithiation or cross-coupling, allowing for the selective functionalization of the benzene portion of the molecule. rsc.org

Computational studies on related halogenated aromatic compounds show that halogenation generally lowers the HOMO-LUMO energy gap, which can enhance reactivity and conductivity. researchgate.net The specific positioning of multiple halogens creates a unique electrostatic potential map, directing the regioselectivity of subsequent chemical transformations. For example, problems with regioselectivity in the deprotonation of certain dimethyl-substituted azoles were solved by changing the substitution pattern, underscoring the powerful directing influence of substituent placement. rsc.org

Influence of Heteroatoms (N, O) on Aromaticity and Reaction Selectivity

The heteroatoms, nitrogen and oxygen, are fundamental to the chemical character of the benzo[d]oxazole ring. Their respective electronegativities and ability to participate in the π-electron system define the aromaticity and electron distribution of the molecule.

Aromaticity, a key indicator of stability and reactivity, can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies comparing benzoxazole, benzothiazole, and benzimidazole (B57391) show a clear trend in the aromaticity of the five-membered ring. The aromaticity increases in the order of benzoxazole < benzothiazole < benzimidazole. researchgate.netesisresearch.org This trend is inversely related to the electronegativity of the second heteroatom (O, S, N). esisresearch.org The lower aromaticity of the oxazole ring compared to the thiazole (B1198619) ring suggests a less delocalized and more reactive π-system, which can influence reaction selectivity.

The presence of both a nitrogen and an oxygen atom in the oxazole ring creates a polarized system. The highly electronegative oxygen atom leads to a non-uniform distribution of electron density. semanticscholar.org This inherent polarization directs the selectivity of reactions:

Electrophilic Attack : The oxazole ring is generally deactivated towards electrophilic assault unless an activating group is present. When reactions do occur, they typically favor the C5 position. semanticscholar.org

Nucleophilic Attack : The C2 position is the most electron-deficient and therefore the most common site for nucleophilic attack, especially if it bears a good leaving group like a bromine atom. semanticscholar.org

This built-in selectivity, governed by the N and O heteroatoms, is a powerful tool in synthesis, allowing for predictable functionalization of the heterocyclic core.

PropertyInfluence of Heteroatoms (N, O) in Benzoxazole
Aromaticity The high electronegativity of oxygen reduces electron delocalization, resulting in lower aromaticity compared to benzothiazole (with S) and benzimidazole (with N). researchgate.netesisresearch.org
Electron Distribution Creates a polarized system with an electron-deficient C2 position. semanticscholar.org
Reaction Selectivity Directs nucleophiles to the C2 position and electrophiles (if the ring is activated) to other positions like C5. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for 2,6-dibromobenzo[d]oxazole, and how is purity optimized?

  • Methodological Answer : The synthesis typically involves bromination of benzo[d]oxazole derivatives under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) at 0–25°C ensures selective substitution at the 2- and 6-positions. Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity is validated using HPLC (>95%) and NMR spectroscopy (integration of aromatic proton signals at δ 7.5–8.5 ppm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles. For routine analysis, 1H^1H- and 13C^{13}C-NMR are used: aromatic protons appear as doublets (J ≈ 8 Hz) due to vicinal coupling, while bromine-induced deshielding shifts carbons to δ 120–140 ppm. IR spectroscopy verifies C-Br stretches (550–600 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains assesses minimum inhibitory concentrations (MICs). Fluorescence-based assays (e.g., SYTOX Green uptake) quantify membrane disruption. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are mandatory .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include electron density at bromine atoms (Mulliken charges) and HOMO-LUMO gaps. Experimental validation involves kinetic studies (e.g., reaction rates with Pd(PPh3_3)4_4) and Hammett plots to assess electronic effects .

Q. What strategies resolve contradictions in fluorescence quantum yield data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. toluene) and aggregation-induced quenching. Standardize measurements using integrating sphere setups and reference dyes (e.g., quinine sulfate). Time-resolved fluorescence (TCSPC) distinguishes radiative vs. non-radiative decay pathways. Solvatochromic shifts (Stokes shifts >50 nm) indicate intramolecular charge transfer .

Q. How are thermodynamic parameters (ΔG°, ΔH°) determined for metal complexes of this compound?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding constants (Ka_a) and enthalpy changes. For platinum(II) complexes, 1H^1H-NMR titration (e.g., with cis-[PtCl2_2(dmso)$ _2 $$ )) monitors chemical shift perturbations. Van’t Hoff analysis of temperature-dependent stability constants (UV-Vis spectroscopy) calculates ΔS° .

Q. What mechanistic insights guide the design of this compound-based kinase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in ATP pockets (e.g., EGFR kinase). Free energy perturbation (FEP) simulations prioritize substituents enhancing hydrophobic interactions (e.g., tert-butyl groups). In vitro kinase assays (ADP-Glo™) validate inhibition (IC50_{50}) and selectivity against off-target kinases (e.g., CDK2) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Bromination reagentNBS in DMF, 0°C, 12 h
Purification methodRecrystallization (EtOH/H2 _2O)
Yield65–75%

Q. Table 2: Fluorescence Properties in Different Solvents

Solventλem_{em} (nm)Quantum Yield (Φ)Lifetime (τ, ns)
Toluene4200.453.2
Acetonitrile4550.281.8
DMSO4700.120.9
Data adapted from

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